molecular formula C15H23NO2 B12595090 5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol CAS No. 651304-90-4

5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol

Cat. No.: B12595090
CAS No.: 651304-90-4
M. Wt: 249.35 g/mol
InChI Key: WDQJJAHGMBWOPG-UHFFFAOYSA-N
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Description

5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is an organic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an amine with a phenol and formaldehyde under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Pentan-1-ol Chain: This step involves the reaction of the benzoxazine intermediate with a suitable alkylating agent to introduce the pentan-1-ol chain.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2H-1,3-benzoxazin-3(4H)-one: Lacks the pentan-1-ol chain.

    5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol: Has a methyl group instead of an ethyl group.

Uniqueness

5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

651304-90-4

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

5-(4-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)pentan-1-ol

InChI

InChI=1S/C15H23NO2/c1-2-14-13-8-4-5-9-15(13)18-12-16(14)10-6-3-7-11-17/h4-5,8-9,14,17H,2-3,6-7,10-12H2,1H3

InChI Key

WDQJJAHGMBWOPG-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2OCN1CCCCCO

Origin of Product

United States

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